2-hydroxy-4-(phenylsulfonamido)benzoic acid 2-hydroxy-4-(phenylsulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1183229-23-3
VCID: VC8213131
InChI: InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17)
SMILES: C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Molecular Formula: C13H11NO5S
Molecular Weight: 293.3 g/mol

2-hydroxy-4-(phenylsulfonamido)benzoic acid

CAS No.: 1183229-23-3

Cat. No.: VC8213131

Molecular Formula: C13H11NO5S

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-4-(phenylsulfonamido)benzoic acid - 1183229-23-3

Specification

CAS No. 1183229-23-3
Molecular Formula C13H11NO5S
Molecular Weight 293.3 g/mol
IUPAC Name 4-(benzenesulfonamido)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C13H11NO5S/c15-12-8-9(6-7-11(12)13(16)17)14-20(18,19)10-4-2-1-3-5-10/h1-8,14-15H,(H,16,17)
Standard InChI Key NGAHQONRGRXZMN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two pharmacophoric motifs: a 2-hydroxybenzoic acid (salicylic acid) moiety and a benzenesulfonamide group. The salicylic acid component contributes hydrogen-bonding capabilities via its hydroxyl and carboxylic acid groups, while the sulfonamide linkage introduces polarity and potential enzyme-targeting properties. The canonical SMILES representation (C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O\text{C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O}) highlights the spatial arrangement of these functional groups.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC13H11NO5S\text{C}_{13}\text{H}_{11}\text{NO}_{5}\text{S}PubChem
Molecular Weight293.30 g/molPubChem
IUPAC Name4-(benzenesulfonamido)-2-hydroxybenzoic acidPubChem
InChI KeyNGAHQONRGRXZMN-UHFFFAOYSA-NPubChem

The presence of both acidic (carboxylic acid, pKa2.5\text{p}K_a \approx 2.5) and weakly acidic (phenolic hydroxyl, pKa10\text{p}K_a \approx 10) groups suggests pH-dependent solubility, with improved aqueous solubility at alkaline conditions.

Synthesis and Reactivity

Chemical Reactivity

The compound’s functional groups enable diverse reactions:

  • Oxidation: The hydroxyl group may undergo oxidation to form a quinone structure, though this is speculative without experimental data.

  • Esterification: The carboxylic acid can react with alcohols to form esters, potentially modifying bioavailability.

  • Substitution: Electrophilic aromatic substitution at the hydroxybenzoic acid ring could introduce halogens or nitro groups.

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
Salicylic AcidC7H6O3\text{C}_7\text{H}_6\text{O}_3Lacks sulfonamide group; simpler
SulfasalazineC18H14N4O5S\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}_5\text{S}Larger; includes azo linkage
4-Aminosalicylic AcidC7H7NO3\text{C}_7\text{H}_7\text{NO}_3Amino substituent instead of sulfonamide

The sulfonamide group in 2-hydroxy-4-(phenylsulfonamido)benzoic acid enhances its potential for targeted protein interactions compared to simpler benzoic acids .

Challenges and Future Directions

The primary challenge lies in the scarcity of direct biological data for this compound. Future research should prioritize:

  • Synthetic Optimization: Developing high-yield, scalable synthesis methods.

  • In Vitro Screening: Evaluating antimicrobial, anti-inflammatory, and anticancer activity.

  • Structure-Activity Relationships: Modifying substituents to enhance potency or selectivity.

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